molecular formula C26H28FN3O5S B11524195 Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11524195
M. Wt: 513.6 g/mol
InChI Key: HGHPMUVAMDZRJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative characterized by multiple functional groups:

  • Position 1: 4-Sulfamoylphenyl group, which introduces sulfonamide functionality (known for enzyme inhibition and solubility modulation).
  • Position 2: Amino group, acting as a hydrogen bond donor/acceptor.
  • Position 4: 4-Fluorophenyl substituent, contributing to lipophilicity and electronic effects.
  • Position 7: 7,7-Dimethyl groups, enhancing steric bulk and ring puckering stability.
  • Ethyl ester at position 3, influencing solubility and metabolic stability.

Properties

Molecular Formula

C26H28FN3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H28FN3O5S/c1-4-35-25(32)23-21(15-5-7-16(27)8-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)28)17-9-11-18(12-10-17)36(29,33)34/h5-12,21H,4,13-14,28H2,1-3H3,(H2,29,33,34)

InChI Key

HGHPMUVAMDZRJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

General Procedure:

  • Reagents and Stoichiometry : Equimolar ratios (1:1:1:1) of the four components are combined in a solvent (e.g., ethanol, water, or solvent-free conditions).

  • Catalyst : Acidic or basic catalysts such as piperidine, acetic acid, or HClO₄-SiO₂ are used to accelerate cyclocondensation.

  • Conditions : Reactions are typically heated under reflux (70–100°C) for 2–6 hours or irradiated via microwave for faster kinetics.

  • Workup : The crude product is filtered, washed with cold water/ethanol, and recrystallized or purified via column chromatography.

Key Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
PiperidineEthanol80378
HClO₄-SiO₂Solvent-free100285
Acetic AcidWater70668

Mechanistic Insights and Intermediate Formation

The reaction proceeds via Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated ketone. This intermediate undergoes Michael addition with dimedone, followed by cyclization with 4-sulfamoylaniline to yield the hexahydroquinoline core. The sulfamoyl group is introduced directly via the aniline component, avoiding post-synthetic modification.

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols:

  • Solvent-Free Synthesis : HClO₄-SiO₂ catalyzes the reaction without solvents, reducing waste and improving atom economy.

  • Aqueous Media : Reactions in water with catalytic acetic acid achieve moderate yields while minimizing environmental impact.

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W).

Post-Synthetic Modifications (Less Common)

Alternative routes involve functionalizing preformed hexahydroquinoline cores:

  • Sulfamoylation : Reacting a primary amine-substituted hexahydroquinoline with sulfamoyl chloride. However, this method is less efficient due to side reactions.

  • Esterification : Converting carboxylic acid intermediates to ethyl esters using ethanol/H₂SO₄.

Characterization and Validation

Synthesized compounds are validated via:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.8–6.2 ppm).

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z = 529.2 for C₂₇H₂₉FN₃O₅S).

  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic structure.

Challenges and Optimization

  • Regioselectivity : Competing pathways may yield byproducts; precise stoichiometry and catalyst selection are critical.

  • Purification : Column chromatography is often required due to polar byproducts.

  • Scale-Up : Solvent-free and microwave-assisted methods show promise for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its combination of sulfamoyl, amino, and fluorophenyl groups. Below is a comparative analysis with analogs from the literature:

Compound Position 1 Position 2 Position 4 Position 7 Key Features Reference
Target 4-Sulfamoylphenyl Amino 4-Fluorophenyl 7,7-Dimethyl Sulfonamide, Fluorine, Amino
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate H (unsubstituted) Methyl 4-Fluorophenyl 7,7-Dimethyl Lacks sulfamoyl and amino groups; reduced polarity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate H Methyl 3-Hydroxyphenyl 7-Phenyl Hydroxyl group enhances H-bonding; phenyl increases hydrophobicity
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate H Methyl 4-Chlorophenyl Chlorine substituent (electron-withdrawing); tetrahydro vs. hexahydro ring
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate H Methyl 4-(Diethylamino)phenyl 7,7-Dimethyl Diethylamino group (basic, enhances solubility)
Key Observations:
  • Sulfamoyl Group: Unique to the target compound, this group is associated with sulfonamide drugs’ ability to inhibit carbonic anhydrases or dihydrofolate reductases.
  • Fluorine vs. Chlorine : The 4-fluorophenyl group (target) offers moderate electronegativity and metabolic stability compared to 4-chlorophenyl (), which may increase toxicity risks.

Physicochemical and Crystallographic Properties

  • Ring Puckering: The 7,7-dimethyl groups in the target compound likely stabilize chair-like conformations in the hexahydroquinoline ring, similar to other 7,7-dimethyl analogs (e.g., ). This reduces ring strain and enhances crystallinity .
  • Hydrogen Bonding: The amino and sulfamoyl groups enable extensive hydrogen-bond networks, contrasting with hydroxyl or methoxy-substituted analogs (e.g., ). Such networks influence solubility and crystal packing .
  • Thermal Stability : Ethyl ester derivatives generally exhibit higher melting points (>150°C) compared to methyl esters due to increased molecular weight and van der Waals interactions (e.g., ).

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a novel compound with potential therapeutic applications. The structural complexity of this compound suggests diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines characterized by a fused bicyclic structure. Its molecular formula is C20H22FNO4SC_{20}H_{22}FNO_4S, indicating the presence of functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Below are key findings from various studies:

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1) interactions. This inhibition is crucial as TNFα plays a significant role in inflammatory responses and has been implicated in various inflammatory diseases.

Table 1: Anti-inflammatory Effects

StudyMethodologyKey Findings
In vitro assays on TNFα signaling pathwaysIdentified as a selective inhibitor for TNFα and TNFR1 interactions, suggesting potential use in treating inflammatory conditions.
Molecular docking studiesDemonstrated favorable binding interactions with active sites of TNFR1, indicating strong potential for anti-inflammatory applications.

2. Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against several cancer types.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)20Cell cycle arrest at G1 phase
Caco-2 (Colon)18Inhibition of cell migration and invasion

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on A549 Cell Line : The compound was tested for its cytotoxic effects, resulting in a significant reduction in cell viability at concentrations above 15 µM. Mechanistic studies indicated that apoptosis was mediated through the activation of caspases and disruption of mitochondrial membrane potential.
  • Study on MCF-7 Cell Line : The compound caused cell cycle arrest in the G1 phase, leading to reduced proliferation rates. Further analysis revealed upregulation of p21 and downregulation of cyclin D1.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking TNFα signaling pathways.
  • Induction of Apoptosis : Through mitochondrial dysfunction and activation of apoptotic pathways.

Q & A

Q. Critical reaction parameters :

ParameterImpact on Synthesis
Solvent Polar solvents (e.g., ethanol) enhance cyclization efficiency .
Catalyst Acid catalysts (e.g., p-TsOH) accelerate imine formation .
Temperature Reflux (~80°C) optimizes cyclization yield .
Substituent effects Electron-withdrawing groups (e.g., sulfamoyl) may slow reactions, requiring prolonged times .

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

Answer:

  • NMR spectroscopy :
    • 1H/13C NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity of substituents .
  • X-ray crystallography :
    • Determines absolute stereochemistry, bond lengths (e.g., C=O at ~1.21 Å), and dihedral angles in the bicyclic system .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .

Q. Table: Key Spectral Signatures

TechniqueFeatureObserved Data (Example)
1H NMRMethyl protons (7,7-dimethyl)δ 1.35 (s, 6H)
13C NMRKetone carbonyl (C5)δ 195–200 ppm
X-raySulfamoyl S-N bond length~1.63 Å

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often arise from variations in assay conditions, impurity profiles, or stereochemical differences. Methodological recommendations include:

  • Purity validation : Use HPLC (>95% purity) to exclude byproducts affecting activity .
  • Stereochemical analysis : Employ chiral chromatography or X-ray to confirm enantiomeric ratios .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .
  • Dose-response curves : Compare EC50/IC50 values across models to assess potency consistency .

Example : A study reporting weak antimicrobial activity may have used impure batches, while high-purity samples show efficacy against Gram-positive bacteria .

Advanced: What strategies optimize synthesis when steric hindrance from the sulfamoyl group reduces yields?

Answer:

  • Stepwise coupling : Introduce the sulfamoyl group post-cyclization to avoid steric clashes during core formation .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to stabilize transition states in hindered reactions .

Q. Table: Optimization Case Study

ConditionYield (Standard)Yield (Optimized)
Reflux, 12h32%
Microwave, 2h58%
ZnCl2 catalyst45%72%

Basic: How should stability studies under physiological conditions be designed?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
  • Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) .

Q. Key metrics :

  • Half-life (t½) : Determines shelf-life in biological media.
  • Degradation products : Characterized via LC-MS to identify hydrolysis or oxidation byproducts .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., dihydropteroate synthase for sulfamoyl group interactions) .
  • MD simulations : Analyze ligand-receptor stability over time (e.g., RMSD <2.0 Å indicates stable binding) .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro IC50 values .

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